An In-Depth Technical Guide to Dimethyl Phenacyl Sulfonium Bromide: Structure, Properties, and Applications
An In-Depth Technical Guide to Dimethyl Phenacyl Sulfonium Bromide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl phenacyl sulfonium bromide, a key reagent in modern organic synthesis, holds a significant position in the chemist's toolbox. This whitepaper provides a comprehensive overview of its structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its role as a precursor to sulfur ylides for the renowned Corey-Chaykovsky reaction. As a Senior Application Scientist, this guide aims to deliver not just procedural knowledge but also the underlying mechanistic principles and practical insights essential for its effective application in research and development, particularly within the pharmaceutical industry.
Chemical Structure and Physicochemical Properties
Dimethyl phenacyl sulfonium bromide (CAS No: 5667-47-0) is a quaternary sulfonium salt.[1] The molecule consists of a dimethyl sulfonium cation and a bromide anion. The sulfur atom is positively charged and bonded to two methyl groups and a phenacyl group (a benzoylmethyl group).
The three-dimensional structure of the sulfonium cation is characterized by a trigonal-pyramidal geometry around the sulfur atom.[2] X-ray crystallography studies have shown that the carbonyl group of the phenacyl moiety is nearly coplanar with the adjacent phenyl ring.[2] The crystal structure is further stabilized by hydrogen bonding interactions between the C-H bonds and the bromide anion.[2]
A summary of the key physicochemical properties of dimethyl phenacyl sulfonium bromide is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₃BrOS | [1] |
| Molecular Weight | 261.18 g/mol | [1] |
| CAS Number | 5667-47-0 | [1] |
| Appearance | Colorless solid | [3] |
| Melting Point | 145 °C (293 °F; 418 K) | [4] |
| Solubility | Soluble in water, DMSO, and ethanol. | [3][4] |
| ¹H NMR | Predicted shifts in DMSO-d₆: Aromatic protons (phenyl group): ~7.5-8.0 ppm; Methylene protons (-CH₂-): ~5.0-5.5 ppm; Methyl protons (-S⁺(CH₃)₂): ~3.0-3.5 ppm. Note: Experimental data is not readily available in the searched literature. | [5] |
| ¹³C NMR | Predicted shifts in DMSO-d₆: Carbonyl carbon: ~190-195 ppm; Aromatic carbons: ~128-135 ppm; Methylene carbon (-CH₂-): ~60-65 ppm; Methyl carbons (-S⁺(CH₃)₂): ~25-30 ppm. Note: Experimental data is not readily available in the searched literature. | [6] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks: Carbonyl (C=O) stretch: ~1680-1700 cm⁻¹; C-H stretches (aromatic and aliphatic): ~2900-3100 cm⁻¹; C=C stretches (aromatic): ~1450-1600 cm⁻¹. Note: Experimental spectrum is not readily available in the searched literature. | [7] |
| Mass Spectrometry (MS) | The primary fragmentation would likely involve the loss of the dimethyl sulfide group or cleavage of the phenacyl moiety. Note: Experimental spectrum is not readily available in the searched literature. |
Synthesis of Dimethyl Phenacyl Sulfonium Bromide
There are two primary and reliable methods for the synthesis of dimethyl phenacyl sulfonium bromide, each with its own advantages depending on the starting materials and desired scale.
Method 1: From Phenacyl Bromide and Dimethyl Sulfide
This is the most direct approach, involving a simple Sₙ2 reaction where the nucleophilic sulfur atom of dimethyl sulfide attacks the electrophilic carbon of phenacyl bromide.[4]
-
Reaction Setup: In a well-ventilated fume hood, dissolve phenacyl bromide (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
-
Addition of Dimethyl Sulfide: Add an excess of dimethyl sulfide (typically 1.5-2 equivalents) to the solution. The reaction is usually carried out at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) until the starting phenacyl bromide is consumed.
-
Isolation: The product, being a salt, will often precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent system, such as ethanol/ether.
Caption: Synthesis of Dimethyl Phenacyl Sulfonium Bromide via Sₙ2 Reaction.
Method 2: One-Pot Synthesis from Acetophenone, HBr, and DMSO
This method provides a convenient one-pot synthesis directly from acetophenone, where dimethyl sulfoxide (DMSO) serves as both a reactant and the solvent.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone (1 equivalent) in a mixture of 48% aqueous hydrobromic acid and dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Crystallization: To the combined organic extracts, add a non-polar solvent like diethyl ether to induce crystallization of the sulfonium salt.
-
Isolation and Purification: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: Formation of the Sulfur Ylide from Dimethyl Phenacyl Sulfonium Bromide.
The Corey-Chaykovsky Reaction
The generated sulfur ylide is a key reagent in the Corey-Chaykovsky reaction, a powerful method for the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines. [8][9]This reaction provides a valuable alternative to other methods like the Wittig reaction for the synthesis of epoxides from carbonyl compounds.
-
Nucleophilic Attack: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a betaine intermediate. [8]2. Intramolecular Sₙ2 Reaction: The negatively charged oxygen of the betaine then acts as an internal nucleophile, attacking the carbon atom bearing the sulfonium group.
-
Ring Closure and Leaving Group Departure: This intramolecular Sₙ2 reaction leads to the formation of a three-membered epoxide ring and the departure of dimethyl sulfide as a neutral leaving group. [8]
Caption: Mechanism of the Corey-Chaykovsky Epoxidation.
A key distinction from the Wittig reaction is that the sulfur ylide leads to the formation of an epoxide, whereas a phosphorus ylide typically yields an alkene. This difference in reactivity is attributed to the greater stability of the P=O bond formed in the Wittig reaction intermediate, which drives the elimination to form the alkene.
Applications in Complex Molecule Synthesis
The Corey-Chaykovsky reaction, utilizing ylides derived from precursors like dimethyl phenacyl sulfonium bromide, is a cornerstone in the total synthesis of numerous natural products and pharmaceutically relevant molecules. [9]The ability to stereoselectively introduce epoxide functionalities is particularly valuable, as epoxides are versatile intermediates that can be further transformed into a variety of functional groups.
While specific examples detailing the use of dimethyl phenacyl sulfonium bromide are not always explicitly stated in the titles of broad synthetic papers, its role as a fundamental building block is implied in many syntheses that employ the Corey-Chaykovsky reaction for epoxidation or cyclopropanation. For instance, the construction of the epoxide ring in the synthesis of various tetracyclic diterpenes has been achieved with high stereoselectivity using this methodology. [10]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling dimethyl phenacyl sulfonium bromide and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [1]* Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
In case of Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [11]If skin contact occurs, wash the affected area thoroughly with soap and water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Disposal: Dispose of the chemical and its waste in accordance with local, state, and federal regulations.
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